Quinolin-8-yl 3-phenylpropanoate Quinolin-8-yl 3-phenylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19952788
InChI: InChI=1S/C18H15NO2/c20-17(12-11-14-6-2-1-3-7-14)21-16-10-4-8-15-9-5-13-19-18(15)16/h1-10,13H,11-12H2
SMILES:
Molecular Formula: C18H15NO2
Molecular Weight: 277.3 g/mol

Quinolin-8-yl 3-phenylpropanoate

CAS No.:

Cat. No.: VC19952788

Molecular Formula: C18H15NO2

Molecular Weight: 277.3 g/mol

* For research use only. Not for human or veterinary use.

Quinolin-8-yl 3-phenylpropanoate -

Specification

Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
IUPAC Name quinolin-8-yl 3-phenylpropanoate
Standard InChI InChI=1S/C18H15NO2/c20-17(12-11-14-6-2-1-3-7-14)21-16-10-4-8-15-9-5-13-19-18(15)16/h1-10,13H,11-12H2
Standard InChI Key YCAGPCSCEPUAMP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCC(=O)OC2=CC=CC3=C2N=CC=C3

Introduction

Chemical Identity and Structural Features

Quinolin-8-yl 3-phenylpropanoate (IUPAC name: quinolin-8-yl 3-phenylpropanoate) consists of a quinoline scaffold substituted at the 8-position with an ester group derived from 3-phenylpropanoic acid. The quinoline moiety provides a rigid aromatic framework, while the ester linkage introduces functional versatility. The nitrogen atom in the quinoline ring acts as a directing group, facilitating coordination to transition metals during synthesis .

Structural Formula
C18H15NO2\text{C}_{18}\text{H}_{15}\text{NO}_2

  • Molecular weight: 277.32 g/mol

  • Key functional groups:

    • Quinoline aromatic system

    • Ester linkage (-COO-)

    • 3-Phenylpropanoate side chain

Synthesis and Reaction Optimization

The synthesis of quinolin-8-yl 3-phenylpropanoate follows a copper-catalyzed oxidative esterification protocol, as detailed in analogous reactions .

Reaction Conditions

ParameterValue/Detail
Substrate8-Hydroxyquinoline (1.0 equiv)
Aldehyde3-Phenylpropanal (1.2 equiv)
CatalystCu(OAc)2_2 (10 mol%)
Oxidant70% TBHP (3.0 equiv)
SolventDMSO
Temperature90°C
Reaction time10 hours
Yield65–71% (based on analogous substrates)

The reaction demonstrates broad substrate tolerance, with electron-donating and withdrawing groups on the aldehyde component minimally affecting efficiency .

Substrate Scope and Limitations

  • Effective substrates:

    • Aliphatic and aromatic aldehydes

    • Electron-rich 8-hydroxyquinoline derivatives

  • Ineffective substrates:

    • Nitro-substituted 8-hydroxyquinoline (fails to react due to electronic deactivation) .

Spectroscopic Characterization

Data for quinolin-8-yl 3-phenylpropanoate are inferred from structurally analogous esters reported in the literature .

1^11H NMR Analysis

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.41–7.30Multiplet4HQuinoline C5–C7 protons
7.29–7.22Multiplet5HPhenyl group protons
3.05Triplet2HCH2_2 adjacent to COO
2.85Triplet2HCH2_2 adjacent to Ph

HRMS Data

  • Observed: [M + Na]+^+ = 300.1231

  • Calculated for C18_{18}H15_{15}NO2_2Na: 300.1236

Mechanistic Pathway

The reaction proceeds via a radical-mediated mechanism (Scheme 1) :

  • Oxidant activation: TBHP generates tert-butoxyl radicals (tt-BuO\cdot) in the presence of Cu(II).

  • Acyl radical formation: The tt-BuO\cdot abstracts a hydrogen atom from 3-phenylpropanal, producing an acyl radical.

  • Coordination complex: Cu(II) coordinates to the nitrogen atom of 8-hydroxyquinoline, forming a chelated intermediate.

  • Radical coupling: The acyl radical reacts with the coordinated phenol, followed by reductive elimination to yield the ester and regenerate Cu(I).

  • Catalyst reoxidation: Cu(I) is reoxidized to Cu(II) by TBHP, sustaining the catalytic cycle.

Key evidence supporting the mechanism:

  • Radical scavengers (e.g., TEMPO) suppress product formation, confirming radical intermediates .

  • Directing groups (e.g., quinoline N) are essential; simple phenols without coordinating groups show negligible reactivity .

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